molecular formula C17H18O2 B083751 (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone CAS No. 10425-05-5

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B083751
CAS No.: 10425-05-5
M. Wt: 254.32 g/mol
InChI Key: IAAWULFRQOKLJI-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone is a benzophenone derivative with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol . Its IUPAC name reflects the substitution pattern: a hydroxyl group (-OH) at the 2-position and a bulky tert-butyl group (-C(CH₃)₃) at the 5-position of the phenyl ring attached to the methanone core.

Properties

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAWULFRQOKLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333730
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10425-05-5
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 5-tert-butyl-2-hydroxyphenol and benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The tert-butyl group acts as an electron-donating substituent, directing the acyl group to the para position relative to the hydroxyl group. The reaction proceeds via the formation of an acylium ion, which attacks the activated aromatic ring, followed by deprotonation to restore aromaticity.

Optimization and Challenges

Key variables include solvent choice (e.g., dichloromethane or toluene), catalyst loading (1.2–1.5 equivalents), and temperature (0–25°C). Prolonged reaction times (>6 hours) risk over-acylation or side reactions, necessitating precise control. In one protocol, SnCl₄ achieved 88% yield for a structurally analogous compound under inert conditions at 0°C. However, excessive catalyst amounts may lead to hydrolysis of the acyl chloride, reducing efficiency.

Acid-Catalyzed Condensation with Zinc Reduction

An alternative approach combines acid-mediated condensation with zinc powder as a reducing agent, adapted from methods used for related benzotriazoles.

Stepwise Procedure

  • Condensation : A mixture of 5-tert-butyl-2-hydroxyphenol and phenylglyoxylic acid is heated in toluene with concentrated sulfuric acid, facilitating ketone formation.

  • Reduction : Zinc powder is added to the reaction medium at 60–80°C for 4 hours, reducing intermediates and enhancing yield. This step mitigates oxidative byproducts, common in strongly acidic conditions.

Performance Metrics

  • Yield : 59% under optimized conditions.

  • Advantages : Scalability and compatibility with inexpensive reagents.

  • Limitations : Prolonged heating risks decomposition, and zinc removal requires additional filtration steps.

Microwave-Assisted Sonogashira Coupling

Microwave irradiation has revolutionized the synthesis of aromatic ketones by accelerating reaction kinetics. For this compound, a Pd-Cu catalyzed Sonogashira coupling offers superior efficiency.

Reaction Design

  • Intermediate Preparation : A benzo[b]furan triflate intermediate is synthesized via Friedel-Crafts acylation and triflation.

  • Coupling : The triflate reacts with phenylacetylene derivatives under microwave irradiation (110°C, 5–10 minutes) using bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as catalysts.

Key Advantages Over Conventional Heating

  • Time Reduction : 5–10 minutes vs. 10 hours.

  • Yield Improvement : 79–94% vs. ≤10% for conventional methods.

  • Selectivity : Minimal side products due to uniform heating.

Comparative Analysis of Methodologies

Parameter Friedel-Crafts Acid-Zinc Microwave
Yield (%)70–885979–94
Time3–6 h4 h5–10 min
Catalyst CostModerateLowHigh
ScalabilityHighModerateLow

Insights :

  • Microwave-assisted coupling excels in speed and yield but requires specialized equipment.

  • Friedel-Crafts acylation balances cost and scalability for industrial applications.

  • Zinc reduction remains viable for labs with limited resources but suffers from lower efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone serves as a building block in organic synthesis. It is utilized in the development of various organic compounds due to its ability to undergo several chemical reactions, including oxidation, reduction, and substitution reactions.

Research indicates that this compound exhibits notable biological activities , including:

  • Antioxidant Properties: Its structure enables it to scavenge free radicals, making it a candidate for formulations targeting oxidative stress-related diseases.
  • Antimicrobial Effects: Studies have shown potential antimicrobial activities, suggesting applications in pharmaceuticals and personal care products.

Pharmaceutical Development

Due to its biological activity, this compound is explored for development into therapeutic agents. Its interaction with specific biological targets may lead to new treatments for various conditions.

Cosmetics

The compound is widely used as a UV filter in sunscreens and skincare products. Its ability to absorb ultraviolet radiation helps protect the skin from harmful effects associated with UV exposure .

Polymer Stabilization

In polymer chemistry, this compound acts as a light stabilizer in polyolefin compositions. It enhances the durability of plastic products by preventing degradation from UV light exposure .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of this compound in various biological models. Results indicated that the compound effectively reduced oxidative stress markers, supporting its potential use in pharmaceuticals aimed at oxidative stress-related diseases.

Case Study 2: UV Protection in Skincare

Research conducted on the incorporation of this compound in sunscreen formulations demonstrated significant improvements in UV protection factors (SPF), showcasing its effectiveness as a UV filter.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s aromatic rings can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The tert-butyl group distinguishes this compound from other methanone derivatives. Below is a comparative analysis of structurally related compounds:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties References
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone (10425-05-5) 5-tert-butyl, 2-OH C₁₇H₁₈O₂ 254.32 High lipophilicity due to tert-butyl; steric hindrance may influence conformation
(2-Hydroxy-5-methylphenyl)(phenyl)methanone (1470-57-1) 5-CH₃, 2-OH C₁₄H₁₂O₂ 212.24 Smaller substituent (methyl) reduces steric bulk; used in Schiff base ligands
1H-Benzotriazol-1-yl(2-hydroxy-5-phenyldiazenylphenyl)methanone Benzotriazolyl, diazenyl, 2-OH - - Antimicrobial activity; diazenyl group enhances π-conjugation
4-Amino-3-(1H-indol-1-yl)phenylmethanone 4-amino-3-indolyl, 4-OH C₂₁H₁₆N₂O₂ 328.37 Anti-inflammatory and antifungal properties; indole moiety improves bioavailability
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazolyl)phenyl)methanone (C1) Thiadiazolyl, cyclohexylamino C₃₂H₃₀N₆O₂S₂ 610.74 High molecular weight; exhibits antibiofilm and antimicrobial activities

Key Observations:

  • Steric Effects: The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents like methyl. This bulkiness may influence molecular conformation, as seen in similar methanones where dihedral angles between aromatic rings vary with substituent size .

Biological Activity

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, also known as 5-tert-butyl-2-hydroxybenzophenone, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H18O2 and a molecular weight of approximately 258.31 g/mol. Its structure features a hydroxyl group and a tert-butyl group on a phenolic ring, linked to a phenyl group through a carbonyl connection. This unique configuration enhances its solubility and stability, contributing to its biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound demonstrates strong antioxidant capabilities, which are essential in protecting cells from oxidative stress. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • UV Absorption : As a benzophenone derivative, it effectively absorbs ultraviolet (UV) radiation, making it useful in cosmetic and pharmaceutical formulations to protect skin from UV damage.
  • Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For example, it has shown potential in reducing cell viability in human cancer models, indicating its possible role as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve interactions with various biological molecules:

  • Radical Scavenging : The hydroxyl group in the compound plays a crucial role in scavenging free radicals, thereby mitigating oxidative stress and cellular damage.
  • Cell Cycle Modulation : Some studies have indicated that the compound may influence cell cycle progression, particularly affecting the G2/M phase, which is critical for cancer therapy strategies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure HighlightsUnique Features
4-HydroxybenzophenoneHydroxyl group on the benzophenone structureLacks tert-butyl substitution
2-Hydroxy-4-methoxybenzophenoneMethoxy group instead of tert-butylDifferent substituent affects solubility
2-HydroxybenzophenoneSimple hydroxyl substitution on benzophenoneNo tert-butyl; less sterically hindered
5-Tert-butyl-2-methylphenolMethyl instead of phenylAlters electronic properties and reactivity

The presence of the tert-butyl group and specific positioning of the hydroxyl group enhance its solubility and stability compared to these similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antioxidant Efficacy : In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent against oxidative damage-related diseases.
  • Cancer Cell Line Studies : Research involving various human cancer cell lines revealed that this compound exhibited significant antiproliferative effects, with IC50 values indicating potency comparable to established chemotherapeutic agents .
  • Photoprotective Effects : The compound's ability to absorb UV radiation was evaluated in dermatological applications, showing promising results in protecting skin cells from UV-induced damage.

Q & A

Q. What are the standard synthetic routes for (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, a tert-butyl-substituted phenolic precursor can react with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Multi-step protocols, such as those involving hydroxy-protection/deprotection strategies, may improve yield . Evidence from analogous methanone syntheses highlights the use of intermolecular condensation steps for regioselective control .

Q. How is the purity of this compound validated in experimental workflows?

  • Methodological Answer : Purity is typically assessed via HPLC (High-Performance Liquid Chromatography) with UV detection, coupled with melting point analysis. Spectroscopic techniques like ¹H/¹³C-NMR and FTIR are used to confirm structural integrity. For instance, NMR can identify tert-butyl protons (δ ~1.3 ppm) and hydroxyl protons (δ ~5-6 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FTIR : Confirms the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups.
  • NMR : ¹H-NMR identifies aromatic protons, tert-butyl groups, and hydroxyl protons; ¹³C-NMR resolves carbonyl carbons (~190–210 ppm).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For hydroxyphenyl methanones, hydrogen bonding between the hydroxyl group and carbonyl oxygen can be analyzed. Software like SHELXL refines crystallographic data, while disorder in tert-butyl groups may require constrained refinement. Comparative studies of brominated analogs (e.g., (5-Bromo-2-hydroxyphenyl)(phenyl)methanone) show how substituents affect packing .

Q. How can researchers address contradictory bioactivity data in antimicrobial assays for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration gradients). To resolve this:
  • Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) tests.
  • Validate results with dual assays (e.g., disk diffusion and broth microdilution).
  • Check compound stability under assay conditions via HPLC .

Q. What computational methods predict the photophysical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions, including UV-Vis absorption spectra. Solvent effects can be incorporated via Polarizable Continuum Models (PCM). Studies on benzophenone derivatives (e.g., oxybenzone) demonstrate correlations between substituents and λmax .

Q. How does steric hindrance from the tert-butyl group influence reactivity in derivatization reactions?

  • Methodological Answer : The tert-butyl group reduces electrophilic substitution at the ortho position due to steric bulk. Kinetic studies comparing tert-butyl-substituted analogs with smaller groups (e.g., methyl) show slower reaction rates in acylation or alkylation steps. Computational modeling (e.g., molecular dynamics) quantifies steric effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
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(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.